molecular formula C23H16O7S B2734127 3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate CAS No. 637751-37-2

3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

Cat. No. B2734127
M. Wt: 436.43
InChI Key: QZSQGIRBZMLBFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate, also known as EPTC, is a synthetic herbicide that is widely used in agriculture to control weeds. It belongs to the family of thiocarbamates and is a pre-emergent herbicide that inhibits seed germination by interfering with the biosynthesis of lipids in the plant.

Scientific Research Applications

Chromene Compounds in Material Synthesis

Chromene compounds are pivotal in synthesizing photochromic materials and biologically active natural products. A study by Rawat, Prutyanov, and Wulff (2006) on chromene chromium carbene complexes highlights their application in synthesizing naphthopyran units, which are integral to photochromic materials. These compounds, upon reacting with certain alkynes, yield products with potential for new photochromic material development, indicating a route to synthesize complex molecules with photoresponsive properties (Rawat, Prutyanov, & Wulff, 2006).

Ester-functionalized Thiophene Polymers

Gobalasingham, Noh, and Thompson (2016) reported the synthesis of poly(hexyl thiophene-3-carboxylate) through a novel palladium-catalyzed oxidative dehydrogenative polycondensation method. This research underscores the significance of ester groups in promoting high molecular weight polymer formation via direct hetero C-H/C-H coupling, bypassing traditional functionalization needs. Such developments are crucial for designing high-quality polymers with specific electrochemical and physical properties (Gobalasingham, Noh, & Thompson, 2016).

Synthesis of Substituted Chromenes

Sairam, Saidachary, and Raju (2015) developed a highly efficient protocol for synthesizing ethyl 2-oxo-2H-chromene-3-carboxylates by condensing salicylaldehydes with ethyl 4,4,4-trichloro-3-oxobutanoate. This method, proceeding via a Knoevenagel pathway, offers a facile approach for creating coumarin derivatives, demonstrating the compound's role in generating chromene-based molecules with potential biological activities (Sairam, Saidachary, & Raju, 2015).

properties

IUPAC Name

[3-(4-ethoxycarbonylphenoxy)-4-oxochromen-7-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O7S/c1-2-27-22(25)14-5-7-15(8-6-14)29-19-13-28-18-12-16(9-10-17(18)21(19)24)30-23(26)20-4-3-11-31-20/h3-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSQGIRBZMLBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

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